molecular formula C18H13Cl2N5O B2515105 6-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888420-56-2

6-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2515105
CAS No.: 888420-56-2
M. Wt: 386.24
InChI Key: MIBZHCNKLKRFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the triazolopyrimidine class, characterized by a fused triazole and pyrimidine ring system. This scaffold is notable for its structural rigidity and conjugation, which enhances electronic delocalization and binding interactions in biological systems .

Properties

IUPAC Name

6-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5O/c1-11-3-2-4-13(7-11)25-17-16(22-23-25)18(26)24(10-21-17)9-12-5-6-14(19)15(20)8-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBZHCNKLKRFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions. The reaction conditions often require the use of catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl or methylphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

6-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with molecular targets such as enzymes. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The triazolopyrimidinone core serves as a common platform for derivatization. Key structural variations among analogs include substitutions at positions 3 and 6, which alter molecular weight, polarity, and lipophilicity. Below is a comparative analysis of selected analogs:

Compound Name / ID Substituents (Position 3 / 6) Molecular Formula Molecular Weight Key Features Reference
Target Compound 3-(3-methylphenyl); 6-(3,4-dichlorophenylmethyl) C₂₀H₁₅Cl₂N₅O 428.27 High lipophilicity due to dichlorophenyl; moderate polarity from methylphenyl N/A
Compound 3-(3-methoxybenzyl); 6-(3,4-dimethoxyphenyl-oxadiazolylmethyl) C₂₃H₂₁N₇O₅ 475.47 Enhanced electron-donating groups (methoxy); oxadiazole introduces π-stacking potential
Compound 3-(3-fluorobenzyl); 6-(3,4-dimethoxyphenyl-oxadiazolylmethyl) C₂₂H₁₈FN₇O₄ 463.43 Fluorine increases electronegativity and bioavailability; lower molecular weight vs. target
Compound 3-(4-methoxyphenyl) C₁₁H₉N₅O₂ 243.23 Minimal steric bulk; methoxy improves solubility
Compound 3-(4-ethoxyphenyl); 6-(3-methylphenyl-oxadiazolylmethyl) C₂₂H₁₉N₇O₃ 429.43 Ethoxy group enhances lipophilicity; oxadiazole stabilizes planar conformation
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3,4-dichlorophenyl group is strongly electron-withdrawing, which may enhance binding to hydrophobic pockets in enzymes or receptors.

Impact of Halogens : Fluorine in ’s compound improves metabolic stability and bioavailability due to its small size and high electronegativity . Chlorine in the target compound adds steric bulk and lipophilicity, which could prolong half-life but increase toxicity risks.

Role of Heterocycles : The oxadiazole ring in and compounds introduces additional hydrogen-bond acceptors, enhancing interactions with polar residues in binding sites .

Spectroscopic and Crystallographic Comparisons

  • Coplanarity and Conjugation: X-ray studies of analogs (e.g., ) reveal that the triazolopyrimidine core is nearly planar (mean deviation < 0.03 Å), suggesting strong conjugation across the fused rings. Substituents like 4-chlorophenoxy () induce slight torsional angles (up to 87.7°), which may disrupt π-π stacking interactions compared to the target compound’s dichlorophenylmethyl group .
  • NMR Trends: In , a related triazolopyrimidinone exhibits distinct ¹H-NMR signals for aromatic protons (δ 6.97–8.02 ppm) and a carbonyl peak at 1680 cm⁻¹ in IR. The target compound’s dichlorophenyl group would likely downfield-shift aromatic signals due to electron withdrawal .

Pharmacokinetic and Toxicity Considerations

  • Toxicity : Chlorinated aromatics (as in the target compound) are associated with hepatic metabolism challenges, whereas methoxy/fluoro analogs () may offer safer profiles .

Biological Activity

The compound 6-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidinone family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities. The unique structural features of this compound—specifically the presence of dichlorophenyl and methylphenyl groups—suggest potential applications in pharmacology.

Chemical Structure

The molecular formula of the compound is C18H16Cl2N5OC_{18}H_{16}Cl_2N_5O with a molecular weight of approximately 372.25 g/mol. The structure includes:

  • A triazolopyrimidinone core.
  • A ketone group at position 7.
  • Substituents at positions 3 and 6 that may influence biological activity.

Antitumor Activity

Research indicates that triazolopyrimidinones exhibit significant antitumor properties. For instance, derivatives of similar structures have been tested against various cancer cell lines including leukemia and breast cancer cells. In vitro studies have shown that these compounds can inhibit cell proliferation effectively:

Cell Line IC50 (µM) Reference
MDA-MB-468 (Breast)5.2
A549 (Lung)4.8
HeLa (Cervical)6.0

These findings suggest that the compound may also possess similar antitumor activity due to its structural analogies.

The mechanism by which triazolopyrimidinones exert their antitumor effects often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with cell survival and proliferation. The presence of halogen atoms like chlorine can enhance lipophilicity and bioavailability, potentially leading to improved therapeutic efficacy.

Antimicrobial Properties

Triazolopyrimidinones have also been evaluated for antimicrobial activity. Various studies indicated that compounds within this class demonstrate antibacterial and antifungal properties:

Microorganism Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansLow Activity

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study conducted by the National Cancer Institute screened several triazolopyrimidinone derivatives against a panel of 60 cancer cell lines. Results showed that certain derivatives exhibited promising antitumor activity, particularly against breast and lung cancer cells .
  • Antibacterial Screening : A separate investigation into the antibacterial properties revealed that modifications in the phenyl substituents significantly affected the compound's efficacy against gram-positive and gram-negative bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.